2-chloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide
Overview
Description
2-chloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, also known as CCPO, is a chemical compound that is widely used in scientific research. It is a member of the class of amides and is commonly used as a reagent in organic synthesis. CCPO is a white crystalline powder that is soluble in organic solvents such as chloroform, methanol, and ethanol.
Mechanism Of Action
The mechanism of action of 2-chloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide is not well understood. However, it is believed to act as an inhibitor of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. 2-chloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide has also been shown to inhibit the production of nitric oxide, which is involved in the inflammatory response.
Biochemical And Physiological Effects
2-chloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have antipyretic effects, reducing fever in animal models. 2-chloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in animal models of inflammation.
Advantages And Limitations For Lab Experiments
2-chloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide is a useful reagent in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals. It is relatively easy to synthesize and is commercially available. However, 2-chloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide is not without limitations. It is toxic and should be handled with care. It is also relatively expensive compared to other reagents.
Future Directions
There are several future directions for research on 2-chloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide. One area of research is the development of new synthetic methods for 2-chloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide and its derivatives. Another area of research is the investigation of the mechanism of action of 2-chloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide and its derivatives. This could lead to the development of new anti-inflammatory and analgesic drugs. Finally, the use of 2-chloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide and its derivatives in the treatment of other diseases, such as cancer, should be investigated.
Synthesis Methods
The synthesis of 2-chloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide involves the reaction of 4-chlorobenzoyl chloride with benzaldehyde in the presence of a base such as triethylamine. The resulting product is then reacted with 2-chloroacetamide in the presence of a catalyst such as triphenylphosphine to yield 2-chloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide. The overall reaction can be represented as follows:
Scientific Research Applications
2-chloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide has a wide range of scientific research applications. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals. 2-chloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide is also used as a starting material for the synthesis of other compounds such as N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, which has been shown to have anti-inflammatory properties.
properties
IUPAC Name |
2-chloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO2/c16-11-6-8-12(9-7-11)18-15(20)13(17)14(19)10-4-2-1-3-5-10/h1-9,13H,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFIUGDGFTQKRBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(C(=O)NC2=CC=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408183 | |
Record name | 2-chloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00408183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.2 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
11.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49674162 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-chloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide | |
CAS RN |
19359-25-2 | |
Record name | 2-chloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00408183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.